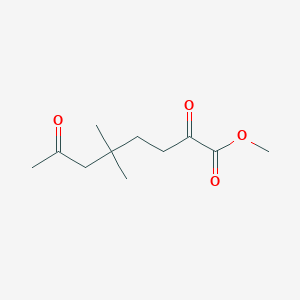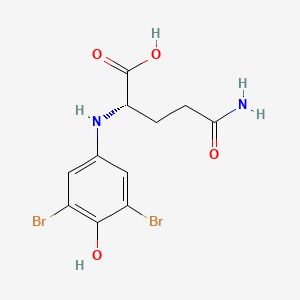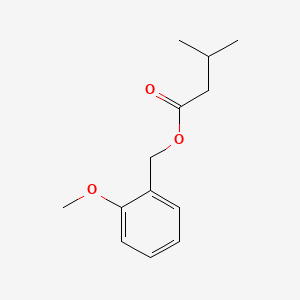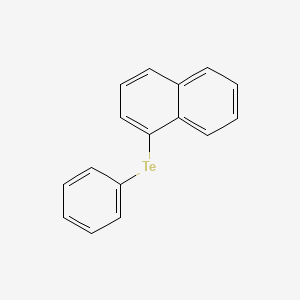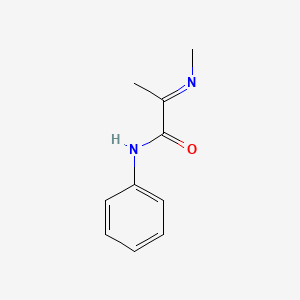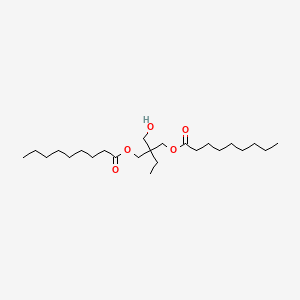![molecular formula C50H60Cl4N6Zn B14479057 zinc;[4-[bis[4-(dimethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;tetrachloride CAS No. 65138-69-4](/img/structure/B14479057.png)
zinc;[4-[bis[4-(dimethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;tetrachloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zinc;[4-[bis[4-(dimethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;tetrachloride typically involves the condensation of dimethylaniline with benzaldehyde in the presence of a catalyst such as zinc chloride. The reaction conditions often include heating the mixture to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions.
Reduction: Reduction reactions can convert it into leuco forms, which are colorless.
Substitution: It can undergo substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction, but they typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include different derivatives of the original compound, such as leuco forms and various substituted derivatives .
Scientific Research Applications
Zinc;[4-[bis[4-(dimethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;tetrachloride has numerous applications in scientific research:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed as a histological stain for visualizing cellular structures.
Medicine: Utilized for its antiseptic properties in treating infections and wounds.
Industry: Applied in the textile industry for dyeing fabrics.
Mechanism of Action
The compound exerts its effects primarily through its ability to bind to nucleic acids and proteins. This binding disrupts cellular processes, leading to the inhibition of microbial growth. It also inhibits the enzyme reduced NADPH oxidase, which plays a role in the production of reactive oxygen species .
Comparison with Similar Compounds
Similar Compounds
Michler’s Ketone: Similar in structure but lacks the antiseptic properties.
Malachite Green: Another cationic dye with similar staining properties but different applications.
Iodine Green: Used for staining but has a different chemical structure and properties .
Uniqueness
What sets zinc;[4-[bis[4-(dimethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;tetrachloride apart is its combination of antiseptic properties and staining capabilities, making it versatile for both medical and research applications .
Properties
CAS No. |
65138-69-4 |
|---|---|
Molecular Formula |
C50H60Cl4N6Zn |
Molecular Weight |
952.2 g/mol |
IUPAC Name |
zinc;[4-[bis[4-(dimethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;tetrachloride |
InChI |
InChI=1S/2C25H30N3.4ClH.Zn/c2*1-26(2)22-13-7-19(8-14-22)25(20-9-15-23(16-10-20)27(3)4)21-11-17-24(18-12-21)28(5)6;;;;;/h2*7-18H,1-6H3;4*1H;/q2*+1;;;;;+2/p-4 |
InChI Key |
HNARMZQQXJYCRE-UHFFFAOYSA-J |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C.CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![((N-Phenyl morpholino-2 ethylamino) carboxymethyl)oxyimino p-aminoacetophenone [French]](/img/structure/B14478976.png)

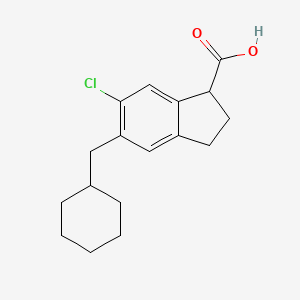
![1,4-Dioctyl-1,4-diazoniabicyclo[2.2.2]octane;bromide](/img/structure/B14478992.png)

